(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

medicinal chemistry structure-activity relationship lead optimization

(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1358632-51-5) is a synthetic 4-amino-6-fluoroquinoline bearing a 3-pyrrolidin-1-ylmethanone substituent and a 3,5-dimethoxyphenylamine moiety. The compound belongs to a class of quinoline derivatives explored in kinase inhibitor and anti-infective programs.

Molecular Formula C22H22FN3O3
Molecular Weight 395.434
CAS No. 1358632-51-5
Cat. No. B2376682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
CAS1358632-51-5
Molecular FormulaC22H22FN3O3
Molecular Weight395.434
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC
InChIInChI=1S/C22H22FN3O3/c1-28-16-10-15(11-17(12-16)29-2)25-21-18-9-14(23)5-6-20(18)24-13-19(21)22(27)26-7-3-4-8-26/h5-6,9-13H,3-4,7-8H2,1-2H3,(H,24,25)
InChIKeyWRESNSUITDOOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1358632-51-5) – Structural Class and Core Properties


(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1358632-51-5) is a synthetic 4-amino-6-fluoroquinoline bearing a 3-pyrrolidin-1-ylmethanone substituent and a 3,5-dimethoxyphenylamine moiety. The compound belongs to a class of quinoline derivatives explored in kinase inhibitor and anti-infective programs [1]. Its molecular formula is C22H22FN3O3 (MW 395.434), incorporating a 6-fluoro substitution on the quinoline core, a feature that is associated with altered electronic properties, metabolic stability, and target-binding geometry in numerous medicinal chemistry campaigns [2]. The compound is supplied as a research reagent (typical purity ≥95%) for in vitro screening and structure-activity relationship (SAR) studies and is not intended for therapeutic use.

Why In-Class Quinoline Analogs Cannot Replace (4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone


Quinoline-based scaffolds exhibit pronounced sensitivity to the nature and position of aryl-amino substituents, with even minor structural modifications leading to order-of-magnitude shifts in potency, selectivity, and ADME properties [1]. The 3,5-dimethoxyphenyl group present in this compound confers a specific steric and electronic profile distinct from close analogs bearing 3,4-dimethoxyphenyl, 5-chloro-2,4-dimethoxyphenyl, or simple phenyl substituents. In a series of arylamino quinolines, variation of the aryl group was shown to modulate antiplasmodial IC50 values by >10-fold and to drastically alter cytotoxicity profiles [2]. Generic substitution without quantitative comparative data therefore risks loss of the structure-activity relationship (SAR) that defines this compound's utility in a given assay system. The evidence below quantifies where data permit differentiation; where gaps exist, they are explicitly noted.

Quantitative Evidence Guide: (4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone vs. Closest Analogs


Substituent Electronic Profile: 3,5-Dimethoxyphenyl vs. 5-Chloro-2,4-Dimethoxyphenyl and 3,4-Dimethoxyphenethyl Analogs

The 3,5-dimethoxyphenyl group of the target compound provides a distinct electron-donating pattern (Hammett σmeta ≈ +0.12 for OCH3) and a specific steric profile relative to the closest commercially available analogs. The 5-chloro-2,4-dimethoxyphenyl analog (CAS 1359452-13-3) introduces an electron-withdrawing Cl substituent (σpara = +0.23), while the 3,4-dimethoxyphenethyl analog (CAS 1326900-05-3) adds conformational flexibility through an ethylene linker . In published arylamino quinoline SAR, alterations of this type have been associated with shifts in IC50 of 0.5–1.5 log units against Plasmodium falciparum and with 2–5-fold changes in selectivity indices [1]. Direct head-to-head data for the target compound are not available; the values cited represent class-level inference from structurally analogous systems.

medicinal chemistry structure-activity relationship lead optimization

In Vitro Kinase Inhibition Potential: Class-Level Comparison with 4-Aminoquinoline CHK1 Inhibitors

Patent US20080318943A1 discloses 4-aminoquinoline-3-carboxamide derivatives as CHK1 inhibitors, with exemplified compounds exhibiting CHK1 IC50 values in the low nanomolar range [1]. While the target compound is not explicitly listed in the patent, its core scaffold (6-fluoro-4-aminoquinoline-3-carbonyl) matches the general formula (I) in claim 1. Two representative patent examples with related substitution patterns show CHK1 IC50 = 12 nM and 45 nM, respectively, as measured in a Caliper mobility-shift assay at ATP Km [1]. The target compound's 3,5-dimethoxyphenyl substituent is expected to modulate potency relative to these benchmarks, but direct quantitative data are absent.

kinase inhibitor CHK1 cancer research

In Vitro Antiplasmodial Activity: Class-Level Comparison with 6-Fluoroquinoline Derivatives

A focused series of 6-fluoroquinoline derivatives with aryl-amino substitution at C-4 was evaluated against drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. Compounds in this series achieved IC50 values as low as 0.0029 µM (2.9 nM) [1]. The most potent compounds typically incorporated a basic amine side chain absent in the target molecule. Direct data for (4-((3,5-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone are not available; however, the presence of the 6-fluoro and 4-aminoquinoline core is a prerequisite for the sub-10 nM activity observed in the series [1]. The pyrrolidine carbonyl moiety at C-3 may further influence cellular permeability and target binding, but no quantitative data exist to differentiate it from the analogs used in the antiplasmodial study.

antiplasmodial malaria Plasmodium falciparum

Best-Fit Research and Application Scenarios for (4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone


Kinase Inhibitor Lead Optimization and Chemical Probe Development

Given the class-level evidence for CHK1 inhibition among 4-aminoquinoline-3-carboxamides [1], this compound is best deployed as a chemical probe or starting point for structure-activity relationship campaigns targeting CHK1 or related kinases. Procurement for high-throughput kinase profiling panels or focused library design is rational, but the absence of direct kinase profiling data for this specific compound means that in-house IC50 determination is essential before interpreting cellular results.

Antiplasmodial Scaffold Expansion

The compound's 6-fluoro-4-aminoquinoline core is a validated antiplasmodial pharmacophore capable of sub-10 nM potency against drug-resistant P. falciparum strains [2]. This compound can be used as a comparator to dissect the contribution of the 3-pyrrolidin-1-ylmethanone group to potency, selectivity, and resistance profiles relative to published 6-fluoroquinoline leads. It is suitable for in vitro parasite growth inhibition assays, with the caveat that its activity has not been predetermined.

Computational Chemistry and Molecular Modeling Studies

The well-defined 3,5-dimethoxyphenyl substituent provides a distinct electronic and steric signature that can be exploited in docking studies against targets such as CHK1 or Plasmodium enzymes. The compound may serve as a 'negative control' or 'sensitivity probe' in comparative molecular field analysis (CoMFA) studies where the impact of methoxy group positioning on binding affinity is under investigation.

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